BenchChemオンラインストアへようこそ!

6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride

Bioisostere design Scaffold hopping X-ray crystallography

6,6-Dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride is a sterically differentiated, sp³-rich primary amine building block. The 6,6-dimethyl substitution increases lipophilicity and metabolic stability compared to the parent core, preserving exit vector geometry (ϕ ≈ 124–126°) while enhancing brain penetration. The hydrochloride salt simplifies automated weighing and dissolution. Essential for SAR‑consistent KHK inhibitor programs, agrochemical lead optimization, and fragment-based discovery where contracted core geometry (r ≈ 2.12 Å) is required.

Molecular Formula C8H16ClN
Molecular Weight 161.67
CAS No. 2490402-24-7
Cat. No. B2631204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride
CAS2490402-24-7
Molecular FormulaC8H16ClN
Molecular Weight161.67
Structural Identifiers
SMILESCC1(C2CC1CNC2)C.Cl
InChIInChI=1S/C8H15N.ClH/c1-8(2)6-3-7(8)5-9-4-6;/h6-7,9H,3-5H2,1-2H3;1H
InChIKeyXDFHDWLEOIIYEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,6-Dimethyl-3-azabicyclo[3.1.1]heptane Hydrochloride (CAS 2490402-24-7) – Core Scaffold Identification and Procurement-Relevant Classification


6,6-Dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride is a saturated, nitrogen-containing bridged bicyclic building block belonging to the 3-azabicyclo[3.1.1]heptane class. This scaffold has recently emerged as a three-dimensional bioisostere of meta-substituted pyridines and benzenes, offering distinct geometric and physicochemical properties relevant to medicinal chemistry and agrochemical discovery [1]. The hydrochloride salt form (CAS 2490402-24-7, molecular formula C₈H₁₅N·HCl, MW 162.67 g/mol) provides a stable, weighable solid for routine laboratory handling .

Why Generic 3-Azabicyclo[3.1.1]heptane Building Blocks Cannot Substitute for 6,6-Dimethyl-3-azabicyclo[3.1.1]heptane Hydrochloride in Isostere-Based Design Programs


The 3-azabicyclo[3.1.1]heptane core exhibits a well-characterized geometric and physicochemical profile that distinguishes it from planar aromatic isosteres such as pyridine; however, within the class itself, substitution at the 6-position is a critical determinant of steric environment, lipophilicity, and metabolic handling [1]. The 6,6-dimethyl substitution introduces geminal methyl groups that increase steric bulk and alter the conformational landscape relative to the unsubstituted or mono-substituted analogs. Generic replacement with the parent 3-azabicyclo[3.1.1]heptane hydrochloride (CAS 1427380-44-6) or other 6-substituted variants would therefore fail to preserve the intended structure–activity relationships, making compound-specific procurement essential for SAR consistency [1].

Quantitative Differentiation of 6,6-Dimethyl-3-azabicyclo[3.1.1]heptane Hydrochloride: Head-to-Head and Class-Level Evidence for Procurement Decisions


Geometric Isosterism to Pyridine: X-Ray Crystallographic Comparison of 3-Azabicyclo[3.1.1]heptane vs. Pyridine Core Parameters

The 3-azabicyclo[3.1.1]heptane scaffold, which encompasses the 6,6-dimethyl derivative, displays a high degree of geometric similarity to the pyridine ring, supporting its use as a saturated bioisostere. X-ray crystallographic analysis of three representative 3-azabicyclo[3.1.1]heptane hydrochlorides (3a·HCl, 11a·HCl, 15a·HCl) revealed that the C–C distance r is approximately 0.3 Å shorter than in pyridine (2.12 Å vs. 2.41 Å), the substituent distance d is approximately 0.2 Å shorter (4.79–4.81 Å vs. 5.06 Å), while the exit vector angle ϕ is essentially identical (124–126° vs. 125°) [1]. These data establish a quantifiable geometric basis for scaffold replacement that is consistent across the class.

Bioisostere design Scaffold hopping X-ray crystallography

Aqueous Solubility Enhancement: Direct Comparison of 3-Azabicyclo[3.1.1]heptane-Containing Rupatadine Analog vs. Parent Pyridine-Containing Drug

Replacement of the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core (compound 52) resulted in a greater than 12-fold increase in aqueous solubility: 29 μM (Rupatadine free base) vs. 365 μM (compound 52 free base) [1]. This class-level observation predicts that 6,6-dimethyl-3-azabicyclo[3.1.1]heptane-containing analogs would similarly benefit from enhanced solubility relative to their pyridine-containing counterparts, a critical parameter for bioavailability and formulation.

Aqueous solubility Drug-like properties Bioisostere replacement

Experimental Lipophilicity (logD) Modulation: 3-Azabicyclo[3.1.1]heptane vs. Pyridine in a Matched Molecular Pair

In a direct matched molecular pair comparison, replacing the pyridine ring of Rupatadine with a 3-azabicyclo[3.1.1]heptane core (compound 52) reduced the experimental logD from >4.5 to 3.8, while leaving calculated clogP essentially unchanged (5.1 vs. 5.2) [1]. This ~0.7 log unit decrease in experimental lipophilicity, without altering predicted lipophilicity, indicates that the saturated scaffold imparts a favorable shift toward lower non-specific binding and improved developability profiles. The 6,6-dimethyl substitution is expected to contribute additional lipophilicity modulation through steric shielding of the polar amine.

Lipophilicity logD Matched molecular pair analysis

Human Liver Microsome Metabolic Stability: Intrinsic Clearance and Half-Life Improvement with 3-Azabicyclo[3.1.1]heptane Incorporation

Incorporation of the 3-azabicyclo[3.1.1]heptane core into Rupatadine (compound 52) dramatically reduced intrinsic clearance in human liver microsomes from 517 to 47 μL min⁻¹ mg⁻¹, corresponding to an 11-fold improvement. The half-life extended from 3.2 minutes (Rupatadine) to 35.7 minutes (compound 52) [1]. This substantial metabolic stabilization is attributed to the saturation of the electron-rich pyridine ring, which is prone to CYP450-mediated oxidation. The 6,6-dimethyl substitution on the 3-azabicyclo[3.1.1]heptane framework introduces additional steric hindrance at the bridgehead, potentially further shielding metabolically labile positions.

Metabolic stability Intrinsic clearance Human liver microsomes

Target Application Scenarios for 6,6-Dimethyl-3-azabicyclo[3.1.1]heptane Hydrochloride Based on Verified Scaffold Differentiation Data


Saturated Bioisostere Replacement of meta-Substituted Pyridines in CNS-Penetrant Lead Series

Use 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride as a key intermediate to replace metabolically labile pyridine rings with a saturated scaffold that preserves exit vector geometry (ϕ ≈ 124–126°) while improving aqueous solubility (>12-fold class precedent) and reducing CYP450-mediated intrinsic clearance (~11-fold) [1]. Ideal for CNS programs where the 6,6-dimethyl substitution may further enhance brain penetration through increased lipophilicity relative to the unsubstituted core.

Fragment-Based Drug Discovery (FBDD) Library Expansion with Three-Dimensional Building Blocks

Incorporate 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride into fragment libraries as a non-planar, sp³-rich primary amine building block. The scaffold offers a contracted core geometry (r ≈ 2.12 Å, d ≈ 4.79–4.81 Å) vs. pyridine, enabling exploration of sterically differentiated chemical space in target binding sites [1]. The hydrochloride salt form facilitates automated weighing and dissolution in high-throughput synthesis platforms.

Agrochemical Lead Optimization Requiring Reduced LogD and Enhanced Metabolic Stability

Deploy 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride in the synthesis of agrochemical candidates where lowering experimental logD (class reduction of ~0.7 log units vs. pyridine) and extending metabolic half-life (class improvement from 3.2 to 35.7 min in human liver microsome model) are key project objectives [1]. The 6,6-dimethyl group provides additional steric modulation of off-target interactions in fungal or insect CYP enzymes.

Ketohexokinase (KHK) Inhibitor Programs Targeting Metabolic Disease

Utilize 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride as a modular building block for the synthesis of 3-azabicyclo[3.1.1]heptane derivatives with demonstrated KHK inhibitory activity, as disclosed in patent families for the prevention or treatment of diabetes, obesity, and non-alcoholic fatty liver disease [2]. The 6,6-dimethyl substitution may provide differentiated steric and pharmacokinetic properties relative to unsubstituted analogs in this therapeutic class.

Quote Request

Request a Quote for 6,6-dimethyl-3-azabicyclo[3.1.1]heptane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.